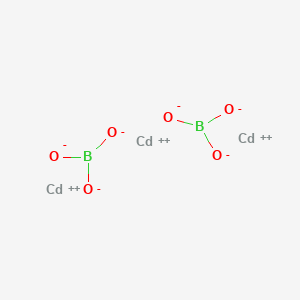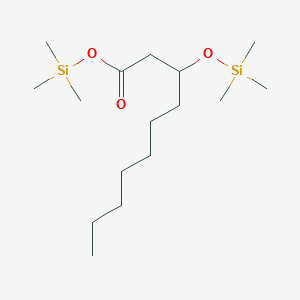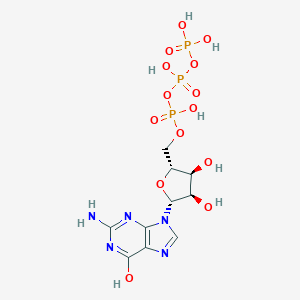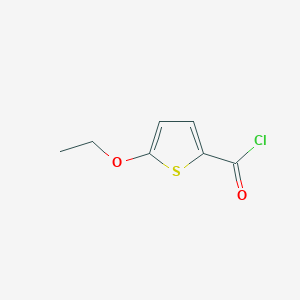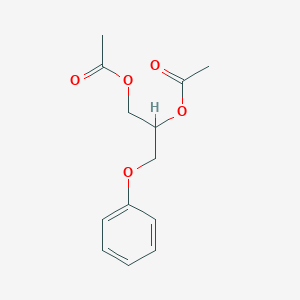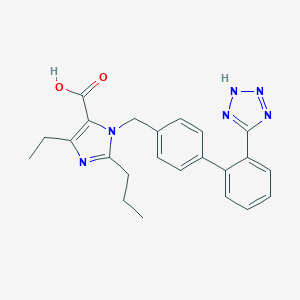
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid, also known as EMA401, is a small molecule drug that has been studied extensively for its potential use in the treatment of chronic pain. It is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to be effective in preclinical models of neuropathic pain.
Mecanismo De Acción
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid works by selectively blocking the AT2R, which is involved in the regulation of pain and inflammation. By blocking this receptor, 4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid reduces pain sensitivity and inflammation, leading to a reduction in chronic pain symptoms.
Efectos Bioquímicos Y Fisiológicos
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid has been shown to have a number of biochemical and physiological effects, including reducing inflammation, oxidative stress, and pain sensitivity. It has also been shown to have a positive effect on nerve regeneration and to improve motor function in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid is its high selectivity for the AT2R, which reduces the risk of off-target effects. However, its complex synthesis process and high cost may limit its use in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on 4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid, including:
1. Clinical trials to evaluate its efficacy in the treatment of chronic pain in humans.
2. Further studies to elucidate its mechanism of action and potential off-target effects.
3. Development of more efficient and cost-effective synthesis methods.
4. Exploration of its potential use in the treatment of other conditions, such as inflammation and neurodegenerative diseases.
Métodos De Síntesis
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid is synthesized using a multi-step process that involves the coupling of various chemical intermediates to form the final product. The synthesis process is complex and requires careful control of reaction conditions to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid has been extensively studied in preclinical models of neuropathic pain and has shown promising results in reducing pain sensitivity. It has also been shown to be effective in reducing inflammation and oxidative stress, which are key factors in the development of chronic pain.
Propiedades
Número CAS |
139964-19-5 |
|---|---|
Nombre del producto |
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid |
Fórmula molecular |
C23H24N6O2 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
5-ethyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C23H24N6O2/c1-3-7-20-24-19(4-2)21(23(30)31)29(20)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-25-27-28-26-22/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,30,31)(H,25,26,27,28) |
Clave InChI |
OFYWYKMCRWMPPQ-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)CC |
SMILES canónico |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)CC |
Otros números CAS |
139964-19-5 |
Sinónimos |
4-ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid DMP 811 DMP-811 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





